molecular formula C11H18N2O2S B1526756 N-butyl-3-(methylamino)benzene-1-sulfonamide CAS No. 1803583-34-7

N-butyl-3-(methylamino)benzene-1-sulfonamide

Cat. No. B1526756
M. Wt: 242.34 g/mol
InChI Key: SGQOAWNJZRKXNE-UHFFFAOYSA-N
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Description

N-butyl-3-(methylamino)benzene-1-sulfonamide is an organic compound with the CAS Number: 1803583-34-7 . It has a molecular weight of 242.34 and its IUPAC name is N-butyl-3-(methylamino)benzenesulfonamide .


Molecular Structure Analysis

The InChI code for N-butyl-3-(methylamino)benzene-1-sulfonamide is 1S/C11H18N2O2S/c1-3-4-8-13-16(14,15)11-7-5-6-10(9-11)12-2/h5-7,9,12-13H,3-4,8H2,1-2H3 . The InChI Key is SGQOAWNJZRKXNE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-butyl-3-(methylamino)benzene-1-sulfonamide is an oil at room temperature .

Scientific Research Applications

Friedel-Crafts Sulfonylation in Ionic Liquids

Friedel-Crafts sulfonylation reactions of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride have shown enhanced reactivity and almost quantitative yields of diaryl sulfones when using 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. This unconventional reaction medium and catalyst facilitate these reactions under ambient conditions, offering a green and efficient method for sulfonylation (S. Nara, J. Harjani, M. Salunkhe, 2001).

Aromatic Sulfonamide Inhibitors of Carbonic Anhydrases

Aromatic sulfonamides have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentrations. This research provides insights into the potential use of these compounds in medical applications, particularly in targeting specific isoenzymes for therapeutic effects (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).

Electrophysiological Activity of Sulfonamides

Studies on N-substituted imidazolylbenzamides or benzene-sulfonamides have demonstrated their potential as selective class III antiarrhythmic agents. These findings suggest the utility of the sulfonamide group in developing new therapeutic agents for cardiac arrhythmias (T. K. Morgan, R. Lis, W. C. Lumma, K. Nickisch, R. Wohl, G. Phillips, R. Gomez, J. Lampe, S. Di Meo, A. J. Marisca, 1990).

Sulfonamide Prodrugs

The concept of sulfonamide prodrugs has been explored through the synthesis and evaluation of various N-acyl derivatives of N-methyl-p-toluenesulfonamide. This research highlights the potential for creating more effective and selective drug delivery systems for sulfonamide-containing drugs (J. D. Larsen, H. Bundgaard, V. H. Lee, 1988).

Green Synthesis of Sulfonamides

The development of green chemistry approaches for the synthesis of sulfonamides, such as the use of nano-Ru/Fe3O4 as a catalyst for coupling reactions of benzylic alcohols and sulfonamides, represents an environmentally friendly and efficient method for creating sulfonamide derivatives important in drug synthesis (F. Shi, M. Tse, Shaolin Zhou, M. Pohl, J. Radnik, S. Hübner, K. Jähnisch, A. Brückner, M. Beller, 2009).

Safety And Hazards

While specific safety and hazard information for N-butyl-3-(methylamino)benzene-1-sulfonamide is not available, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment are recommended .

properties

IUPAC Name

N-butyl-3-(methylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-3-4-8-13-16(14,15)11-7-5-6-10(9-11)12-2/h5-7,9,12-13H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQOAWNJZRKXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-(methylamino)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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